molecular formula C13H25N3O4 B2969357 acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate CAS No. 2137873-92-6

acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

Cat. No.: B2969357
CAS No.: 2137873-92-6
M. Wt: 287.36
InChI Key: QSWCRJSOYWPMAS-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate: is a chemical compound with the molecular formula C₁₅H₂₄N₄O₄. It is a derivative of acetic acid and contains a tert-butyl group, a carbamoyl group, and a cyclopentyl ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-carbamimidoylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: : Substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives of the compound.

  • Reduction: : Corresponding amines.

  • Substitution: : Various substituted carbamates.

Scientific Research Applications

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is used in various scientific research fields, including:

  • Chemistry: : It serves as a protecting group for amines in peptide synthesis.

  • Biology: : The compound is used in the study of enzyme inhibitors and biological targets.

  • Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The tert-butyl group enhances its stability and reactivity, while the carbamoyl group allows for selective binding to biological targets. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is unique due to its structural features and reactivity. Similar compounds include:

  • Boc-protected amines: : These compounds also use tert-butyl carbamate as a protecting group but differ in their core structure.

  • Carbamate esters: : Other carbamate esters may have different substituents and functional groups, leading to varied reactivity and applications.

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(8(12)13)6-4-5-7-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWCRJSOYWPMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1(CCCC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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